4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride
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Overview
Description
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C8H17NO3·HCl. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride include other piperidine derivatives such as:
Piperidine: The parent compound, which serves as a building block for many derivatives.
4-Hydroxypiperidine: A similar compound with a hydroxyl group at the 4-position.
4-(2-Hydroxyethyl)piperidine: A derivative with a hydroxyethyl group at the 4-position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-(2-hydroxyethoxymethyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c10-5-6-12-7-8(11)1-3-9-4-2-8;/h9-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBPEJQXUQFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(COCCO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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